

3-Mercaptohexan-1-ol-d5 CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Mercaptohexan-1-ol-d5

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In-Depth Technical Guide: 3-Mercaptohexan-1-old5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Mercaptohexan-1-ol-d5**, a deuterated isotopologue of the potent aroma compound **3-Mercaptohexan-1-ol**. While a specific CAS number for the d5 variant is not publicly cataloged, this document details the identifiers and extensive properties of the non-deuterated parent compound, outlines its synthesis and analytical applications, and describes its biochemical significance, particularly in the context of enology. The use of deuterated standards like **3-Mercaptohexan-1-ol-d5** is crucial for accurate quantification in complex matrices.[1][2][3][4][5]

Core Identifiers and Properties

While a dedicated CAS number for **3-Mercaptohexan-1-ol-d5** is not readily available, the identifiers for the parent compound, **3-Mercaptohexan-1-ol**, are well-established. This deuterated variant is primarily utilized as an internal standard in analytical chemistry for the precise quantification of its non-deuterated counterpart.

Table 1: Identifiers for 3-Mercaptohexan-1-ol



Identifier	Value
CAS Number	51755-83-0
FEMA Number	3850
JECFA Number	545
Molecular Formula	C ₆ H ₁₄ OS
Molecular Weight	134.24 g/mol
IUPAC Name	3-sulfanylhexan-1-ol

Table 2: Physicochemical Properties of 3-Mercaptohexan-1-ol

Property	Value
Boiling Point	250 °C
Flash Point	100 °C
Density	0.97 g/cm ³
Refractive Index	1.479-1.481
Water Solubility	Insoluble
рКа	10.49 ± 0.10 (Predicted)
LogP	1.64

Synthesis and Experimental Protocols

The synthesis of **3-Mercaptohexan-1-ol-d5** is not explicitly detailed in publicly available literature. However, based on synthetic routes for related deuterated thiol precursors in wine research, a plausible pathway can be inferred.[2][6][7] A common strategy involves the use of a deuterated starting material in a multi-step synthesis. For instance, starting with a deuterated analogue of a precursor like (E)-2-hexenal would lead to the formation of the deuterated thiol.



Experimental Protocol: Quantification of 3-Mercaptohexan-1-ol in Wine using 3-Mercaptohexan-1ol-d5 Internal Standard

This protocol outlines a general procedure for the analysis of 3-Mercaptohexan-1-ol in a wine matrix using a stable isotope dilution assay (SIDA) with GC-MS, a common application for **3-Mercaptohexan-1-ol-d5**.[1][3][9]

- 1. Sample Preparation and Derivatization:
- To a 10 mL wine sample, add a known concentration of 3-Mercaptohexan-1-ol-d5 as the internal standard.
- The thiols are then converted to more stable and volatile derivatives. A common method is derivatization with pentafluorobenzyl bromide (PFBBr) or similar reagents.[10]
- The derivatization is typically carried out in a buffered solution at a controlled pH and temperature.
- 2. Extraction:
- The derivatized compounds are extracted from the aqueous wine matrix using solid-phase extraction (SPE) with a suitable sorbent.
- The sorbent is then washed to remove interfering compounds.
- The analytes are eluted with an appropriate organic solvent.
- 3. Instrumental Analysis (GC-MS):
- The extract is concentrated and injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Gas Chromatography (GC) Conditions: A capillary column suitable for separating volatile sulfur compounds is used. The oven temperature is programmed to achieve optimal separation.



Mass Spectrometry (MS) Conditions: The mass spectrometer is operated in selected ion
monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both the native
analyte and the deuterated internal standard are monitored.

4. Quantification:

The concentration of 3-Mercaptohexan-1-ol in the original sample is calculated by comparing
the peak area ratio of the native analyte to the deuterated internal standard against a
calibration curve prepared with known concentrations of the analyte and a constant
concentration of the internal standard.

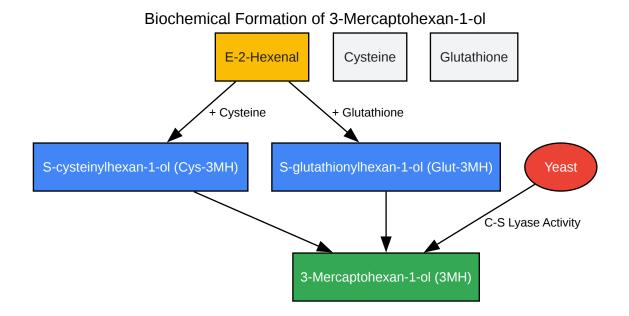
Biochemical Pathways and Logical Relationships

3-Mercaptohexan-1-ol is a significant aroma compound in many wines, particularly Sauvignon blanc, contributing to their characteristic tropical fruit notes. Its formation is a complex biochemical process that occurs in grapes and during fermentation.[11][12][13]

The primary pathway involves the transformation of non-volatile precursors present in the grape must. The key precursors are S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (Glut-3MH).[11][14] These precursors are, in turn, formed from the reaction of (E)-2-hexenal with cysteine and glutathione, respectively.[8][11] During fermentation, yeast enzymes, specifically carbon-sulfur lyases, cleave these precursors to release the volatile 3-Mercaptohexan-1-ol.[7]

Below are Graphviz diagrams illustrating the biochemical formation pathway and a typical analytical workflow.





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Caption: Biochemical pathway of 3-Mercaptohexan-1-ol formation in grapes and wine.



Sample Preparation Wine Sample Add 3-MH-d5 Internal Standard Derivatization Solid-Phase Extraction (SPE) Analysis GC-MS Analysis

Analytical Workflow for 3-Mercaptohexan-1-ol

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Data Processing & Quantification

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Foundational & Exploratory





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- To cite this document: BenchChem. [3-Mercaptohexan-1-ol-d5 CAS number and identifiers].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12385844#3-mercaptohexan-1-ol-d5-cas-number-and-identifiers]

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